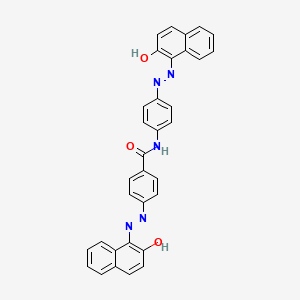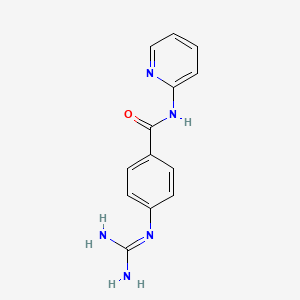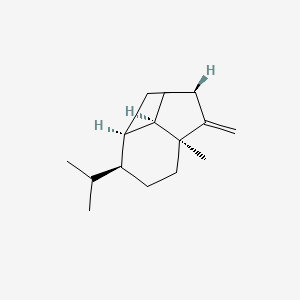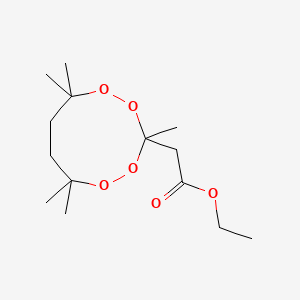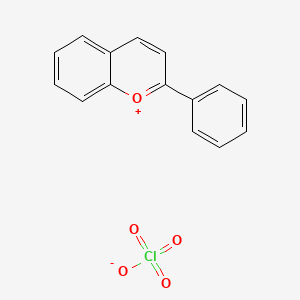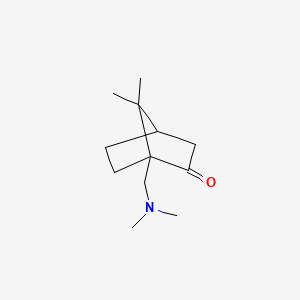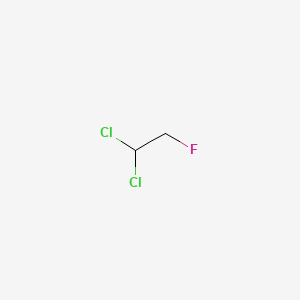
1,1-Dichloro-2-fluoroethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dichloro-2-fluoroethane is a haloalkane with the chemical formula C₂H₃Cl₂F. It is one of the isomers of dichlorofluoroethane and belongs to the hydrochlorofluorocarbon family. This compound is known for its use as a solvent and foam blowing agent. It is a colorless liquid with an ethereal odor and is non-flammable under room-temperature atmospheric conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1-Dichloro-2-fluoroethane can be synthesized through the halogenation of ethane. The process involves the reaction of ethane with chlorine and fluorine gases under controlled conditions. The reaction typically occurs in the presence of a catalyst such as iron or aluminum chloride to facilitate the halogenation process.
Industrial Production Methods: Industrial production of this compound involves large-scale halogenation reactors where ethane is exposed to chlorine and fluorine gases. The reaction is carried out at elevated temperatures and pressures to ensure complete halogenation. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1-Dichloro-2-fluoroethane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form fluoroethene and hydrochloric acid.
Oxidation and Reduction Reactions: It can be oxidized to form carbonyl compounds or reduced to form simpler hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or ammonia, and the reaction is typically carried out in an aqueous or alcoholic medium.
Elimination Reactions: Strong bases such as potassium hydroxide are used, and the reaction is conducted at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are used under acidic conditions.
Major Products Formed:
Substitution: Products include 1-fluoro-2-hydroxyethane or 1-fluoro-2-aminoethane.
Elimination: The major product is fluoroethene.
Oxidation: Products include carbonyl compounds such as fluoroacetaldehyde.
Wissenschaftliche Forschungsanwendungen
1,1-Dichloro-2-fluoroethane has several scientific research applications:
Chemistry: It is used as a solvent in various chemical reactions and as a reagent in organic synthesis.
Biology: It is used in studies involving the effects of halogenated hydrocarbons on biological systems.
Medicine: It is investigated for its potential use in pharmaceuticals and as an anesthetic agent.
Industry: It is used as a foam blowing agent in the production of polyurethane foams and as a cleaning agent in electronic and precision cleaning applications
Wirkmechanismus
The mechanism of action of 1,1-dichloro-2-fluoroethane involves its interaction with various molecular targets. In biological systems, it can interact with cellular membranes and proteins, leading to changes in membrane fluidity and protein function. It can also undergo metabolic activation to form reactive intermediates that can interact with cellular macromolecules, leading to toxic effects .
Vergleich Mit ähnlichen Verbindungen
1,1-Dichloro-1-fluoroethane: Another isomer with similar properties but different reactivity.
1,1-Difluoroethane: A related compound with two fluorine atoms instead of one chlorine and one fluorine.
1,2-Dichloro-1,2-difluoroethane: A compound with two chlorine and two fluorine atoms, used in similar applications .
Uniqueness: 1,1-Dichloro-2-fluoroethane is unique due to its specific halogenation pattern, which imparts distinct chemical and physical properties. Its combination of chlorine and fluorine atoms makes it a versatile compound in various industrial and research applications .
Eigenschaften
CAS-Nummer |
430-53-5 |
|---|---|
Molekularformel |
C2H3Cl2F |
Molekulargewicht |
116.95 g/mol |
IUPAC-Name |
1,1-dichloro-2-fluoroethane |
InChI |
InChI=1S/C2H3Cl2F/c3-2(4)1-5/h2H,1H2 |
InChI-Schlüssel |
RGZHHTKDHXSAQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(Cl)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1h-Naphth[1,2-d]imidazol-7-ol](/img/structure/B13803814.png)
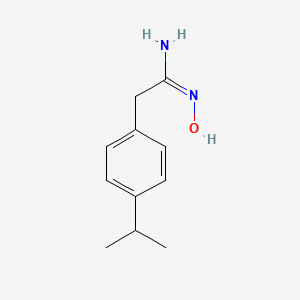
![2,3-Bis[(2-ethylhexyl)oxy]propan-1-ol](/img/structure/B13803824.png)
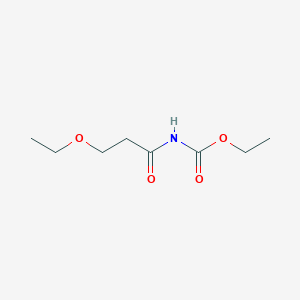
![N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enamide;oxalic acid](/img/structure/B13803835.png)
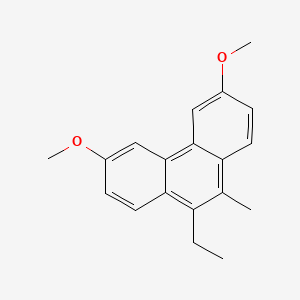
![(2,3-Epoxypropyl)[2-(methacryloyloxy)ethyl]dimethylammonium chloride](/img/structure/B13803841.png)

